1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine
Overview
Description
The compound "1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known to interact with various biological targets and have been explored for their potential therapeutic effects in different areas, including as serotonin receptor agonists, inhibitors of enzymes like soluble epoxide hydrolase, and antimalarial agents .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions, including the use of palladium catalysis and various substitution reactions to introduce functional groups. For example, the synthesis of a related compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was achieved through electrophilic fluorination using a trimethylstannyl precursor . Another compound, 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl)methyl)piperazin-1-yl)-1H-indazole, was synthesized in a simple and efficient process, demonstrating the versatility of piperazine chemistry .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be confirmed using various spectroscopic methods such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). X-ray diffraction can be used to determine the crystal structure, and density functional theory (DFT) calculations can provide insights into the optimal molecular structure, molecular electrostatic potential, and frontier molecular orbitals .
Chemical Reactions Analysis
Piperazine derivatives can undergo a range of chemical reactions, including cycloadditions, to generate new compounds with potential biological activity. For instance, cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines were synthesized via cycloaddition followed by reductive opening of lactone-bridged adducts . These reactions highlight the chemical reactivity of piperazine derivatives and their utility in generating diverse molecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be influenced by the presence of various substituents. For example, the introduction of a triazine heterocycle and phenyl group substitution was found to be critical for achieving high potency and selectivity in enzyme inhibition, as well as for reducing clearance and improving oral exposure . The specific array of functional groups in these compounds can also be tailored to accommodate pharmacophoric groups for targeted biological activity .
Scientific Research Applications
Novel Insecticides Development
Researchers have explored the use of compounds based on the "1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine" scaffold for developing novel insecticides. These compounds, including derivatives of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine, have shown growth-inhibiting and larvicidal activities against armyworms, suggesting potential applications in agriculture (Cai et al., 2010).
Pharmacokinetic Studies
The compound has been used in pharmacokinetic studies to understand its behavior in biological systems. For instance, its analogs have been analyzed in human plasma and urine, aiding in the understanding of its distribution and potential as a therapeutic agent (Chavez-Eng et al., 1997).
Medicinal Chemistry
Derivatives of this compound have significant roles in medicinal chemistry. Piperazine-1-yl-1H-indazole derivatives, which include compounds related to "1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine," have been synthesized and are subjects of docking studies, revealing their potential in drug design (Balaraju et al., 2019).
Anti-Diabetic Drug Development
Compounds with a "1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine" moiety have been evaluated for their potential as anti-diabetic medications. They have shown promising results in inhibiting Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism (Bindu et al., 2019).
Antineoplastic Agent Metabolism
This compound has been studied for its role in the metabolism of antineoplastic (anti-cancer) agents. Studies on the metabolism of flumatinib, which contains a similar moiety, have provided insights into the metabolic pathways of such drugs in humans (Gong et al., 2010).
Anticonvulsant and Antihypertensive Effects
Research has also been conducted on derivatives for their potential anticonvulsant and antihypertensive effects. These studies have shown that certain compounds with a piperazine moiety can have significant effects on cardiovascular and neurological health (Malawska et al., 2002).
Safety And Hazards
“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine” is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended. If it comes in contact with skin, washing with plenty of soap and water is advised. Avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17/h5-6,15H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIPRMGRQRYRRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349866 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
CAS RN |
132834-59-4 | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132834-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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